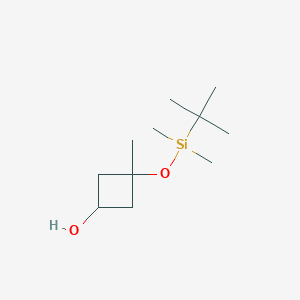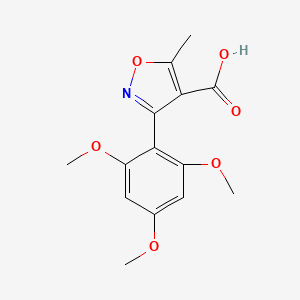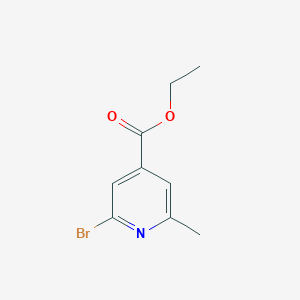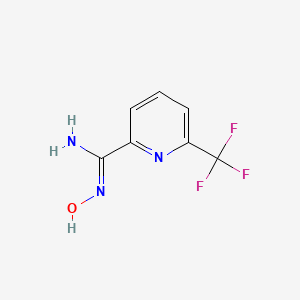
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL is a compound that features a cyclobutane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected intermediate is then subjected to cyclization reactions to form the cyclobutane ring .
Industrial Production Methods
化学反应分析
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL involves its interaction with various molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in complex synthetic pathways .
相似化合物的比较
Similar Compounds
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
Uniqueness
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to linear or aromatic compounds. The presence of the TBDMS group also provides unique reactivity and stability characteristics .
属性
分子式 |
C11H24O2Si |
|---|---|
分子量 |
216.39 g/mol |
IUPAC 名称 |
3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C11H24O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h9,12H,7-8H2,1-6H3 |
InChI 键 |
YNCXATRATDDZDR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)O)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679777.png)



![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)


![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)

![9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13679837.png)



